molecular formula C12H12ClN3O B1313908 4-Chloro-2-morpholinoquinazoline CAS No. 39216-67-6

4-Chloro-2-morpholinoquinazoline

Cat. No. B1313908
CAS RN: 39216-67-6
M. Wt: 249.69 g/mol
InChI Key: UWAUCVLFWGAOGM-UHFFFAOYSA-N
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Description

4-Chloro-2-morpholinoquinazoline is a chemical compound that belongs to the class of organoheterocyclic compounds known as quinazolines . It is used in scientific research and has a molecular formula of C12H12ClN3O.

Scientific Research Applications

Anticancer Potential

4-Chloro-2-morpholinoquinazoline and its derivatives have been extensively studied for their anticancer properties. For instance, certain derivatives have shown potent apoptosis-inducing capabilities, indicating their potential as anticancer agents. These compounds can induce cell death in cancer cells while having the ability to penetrate the blood-brain barrier, making them suitable for targeting brain tumors. The structural modification of these compounds, such as the replacement of chloro groups or the addition of methoxy phenyl groups, plays a significant role in their efficacy and selectivity towards various cancer cell lines, including breast and prostate cancer models (Sirisoma et al., 2009).

Chemical Synthesis and Reactivity

The chemical synthesis and reactivity of 4-Chloro-2-morpholinoquinazoline derivatives have been explored for the development of novel compounds with potential biological activities. Techniques such as the Camps reaction have been utilized to synthesize quinolin-2-ones, showcasing the versatility of these compounds as building blocks for further chemical modifications. This reactivity is leveraged to create derivatives with specific properties, such as molluscicidal effects or as intermediates for further pharmacological studies (Prezent & Dorokhov, 2003).

Pharmacological Studies

Beyond anticancer research, 4-Chloro-2-morpholinoquinazoline derivatives have been the subject of pharmacological studies exploring their potential in treating other diseases. For example, some derivatives have shown antimicrobial and antifungal activities, indicating their broader therapeutic potential. The ability to modify the chemical structure of these compounds allows for the optimization of their biological activities, including the enhancement of their antimicrobial efficacy (Rao et al., 2014).

Inhibitory Mechanisms and Cellular Effects

Investigations into the mechanisms of action of 4-Chloro-2-morpholinoquinazoline derivatives have revealed their ability to inhibit key cellular processes in cancer cells. Some derivatives can block tubulin polymerization, a crucial step in cell division, highlighting their potential mechanism of action as anticancer agents. Additionally, the modification of these compounds can influence their ability to induce apoptosis, further supporting their application in cancer therapy (Sirisoma et al., 2008).

Safety and Hazards

The safety and hazards associated with 4-Chloro-2-morpholinoquinazoline are not explicitly mentioned in the search results. It is recommended to refer to the Safety Data Sheet (SDS) for detailed information .

Future Directions

Quinazoline and its derivatives, including 4-Chloro-2-morpholinoquinazoline, have attracted significant attention due to their wide range of biopharmaceutical activities. Future research may focus on exploring this system and its multitude of potential against several biological activities . The development of novel therapeutics based on quinazoline derivatives presents opportunities for medicinal chemistry .

properties

IUPAC Name

4-(4-chloroquinazolin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-11-9-3-1-2-4-10(9)14-12(15-11)16-5-7-17-8-6-16/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAUCVLFWGAOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-morpholinoquinazoline

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